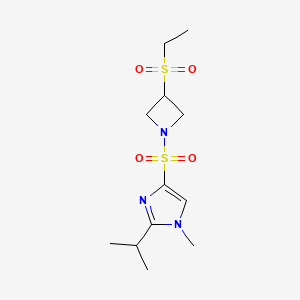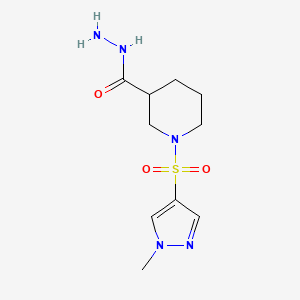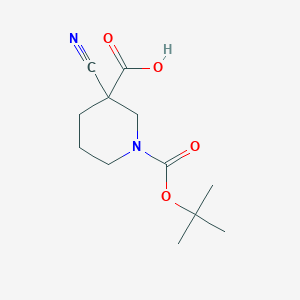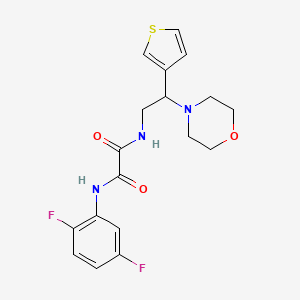
4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole is a complex organic compound featuring an azetidine ring, an imidazole ring, and sulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine and imidazole precursors. The azetidine ring can be synthesized through strain-driven reactions, which are facilitated by the ring strain inherent in four-membered heterocycles . The imidazole ring is often synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfonyl groups or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide derivatives.
科学研究应用
4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The sulfonyl groups and the azetidine and imidazole rings likely play key roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Similar compounds include other azetidine and imidazole derivatives, such as:
- 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole
- 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
Uniqueness
What sets 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole apart is its combination of an azetidine ring and an imidazole ring, along with the presence of sulfonyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-1-methyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-5-20(16,17)10-6-15(7-10)21(18,19)11-8-14(4)12(13-11)9(2)3/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQECHZHIJDWNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN(C(=N2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
![(E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2497489.png)
![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)
![N-(3-methylbutyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)



![4-(dimethylsulfamoyl)-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2497510.png)
